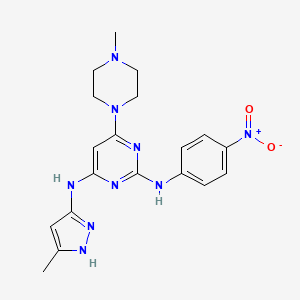
6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine
Übersicht
Beschreibung
AKI603 is a novel Aurora A Kinase Inhibitor, Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation.
Wissenschaftliche Forschungsanwendungen
PET Imaging in Neuroinflammation
Wang et al. (2018) synthesized a compound structurally similar to the requested chemical for potential use in PET imaging, specifically for imaging of the IRAK4 enzyme in neuroinflammation. This compound could enhance the understanding of neuroinflammatory processes and aid in the diagnosis of related diseases (Wang et al., 2018).
Antitubercular Activity
Vavaiya et al. (2022) developed novel homopiperazine-pyrimidine-pyrazole hybrids, including derivatives structurally related to the requested compound, showing significant antitubercular activity. These compounds were tested against Mycobacterium tuberculosis, demonstrating potential as antitubercular agents (Vavaiya et al., 2022).
Antiviral Evaluation
Shamroukh et al. (2007) synthesized derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine, structurally similar to the requested chemical, and tested them for antiviral activity against Herpes Simplex Virus type-1 (HSV-1). These compounds could provide insights into novel antiviral therapies (Shamroukh et al., 2007).
Histamine H3 Receptor Ligands
Sadek et al. (2014) explored derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, including compounds structurally similar to the requested chemical, as ligands for human histamine H3 receptors. These studies are crucial for developing new therapeutic agents targeting histamine receptors (Sadek et al., 2014).
Synthesis and Biological Evaluation as Anticancer Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, structurally similar to the requested compound, and evaluated them as potential anticancer and anti-5-lipoxygenase agents. These compounds could contribute to the development of new cancer treatments (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKOUVAYOLLXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




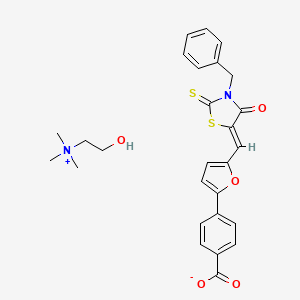
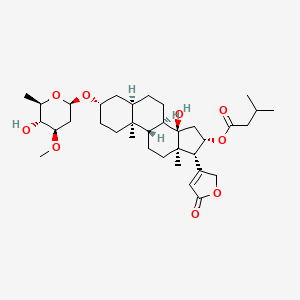
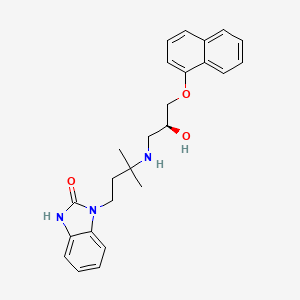
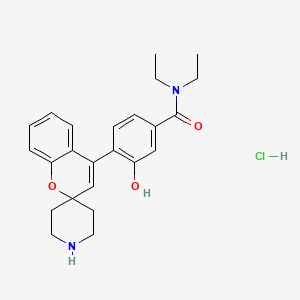

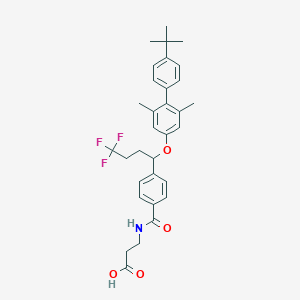
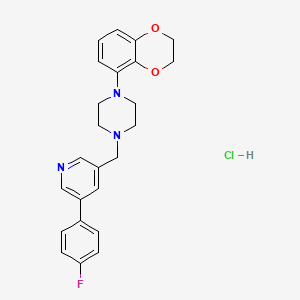

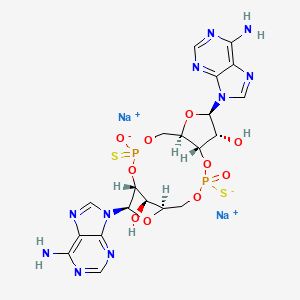

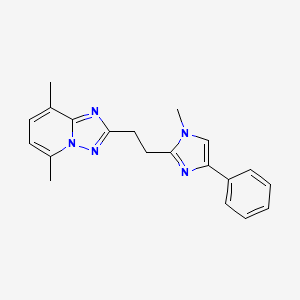
![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)
